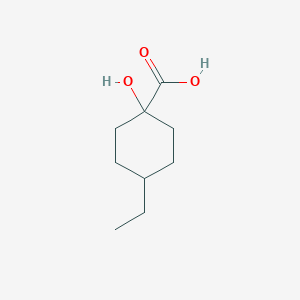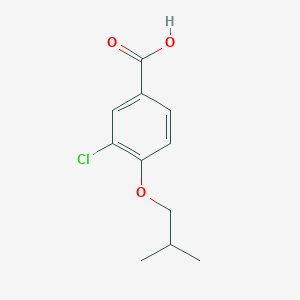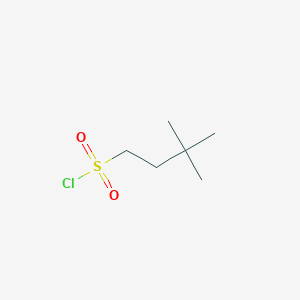
4-Ethyl-1-hydroxycyclohexanecarboxylic acid
Overview
Description
Scientific Research Applications
Polymer Science
The design, synthesis, and ring-opening polymerization of functional cyclic esters containing protected functional groups (including hydroxyl, amino, and carboxyl) have been explored for hydrophilic aliphatic polyesters. This research has implications for developing materials with specific chemical functionalities for medical and industrial applications (Trollsås et al., 2000).
Enzymatic Catalysis
The enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives in aqueous media using horseradish peroxidase has been investigated. This method offers an environmentally friendly approach to polymer synthesis (Pang et al., 2003).
Lipid Oxidation
Research on lipid hydroperoxides has shown their role in the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene, highlighting the biochemical pathways involved in plant ethylene production and their potential applications in agriculture (Gardner & Newton, 1987).
Neuropharmacology
The synthesis and evaluation of bicyclic lactones derived from kainic acid as novel selective antagonists of neuroexcitatory amino acids have been conducted. These compounds offer potential therapeutic applications for neurological disorders (Goldberg et al., 1983).
Nucleoside Synthesis
The synthesis and conformational study of 3-hydroxy-4-(hydroxymethyl)-1-cyclohexanyl purines and pyrimidines have been performed. These nucleoside analogs have potential applications in antiviral and anticancer drug development (Maurinsh et al., 1997).
Synthetic Methodology
Research has focused on the ring-closing metathesis-based synthesis of functionalized cycloalkene skeletons, offering a strategic approach for constructing complex molecules from simpler precursors, with applications in drug synthesis and organic chemistry (Cong & Yao, 2006).
properties
IUPAC Name |
4-ethyl-1-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-7-3-5-9(12,6-4-7)8(10)11/h7,12H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFKNZQRXACCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1-hydroxycyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B1530182.png)










